molecular formula C8H14O B8755937 3,4-Dimethyl-2-methylenevaleraldehyde CAS No. 85153-28-2

3,4-Dimethyl-2-methylenevaleraldehyde

Cat. No.: B8755937
CAS No.: 85153-28-2
M. Wt: 126.20 g/mol
InChI Key: QUDBAGFQCACQMZ-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-methylenevaleraldehyde is a chemical compound for research and industrial synthesis. Aldehydes are a fundamental class of organic compounds widely used as intermediates and building blocks in pharmaceuticals, perfumes, and other fine chemicals . This particular compound features both an aldehyde group and a methylene group, which may make it a versatile substrate for various chemical reactions, including aldol condensations and other nucleophilic additions. Researchers might utilize it in developing novel synthetic pathways or in material science applications. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. ❗Please Note: The specific properties, applications, and hazard information for this exact compound could not be definitively confirmed from the search results. The description above is based on the general characteristics of similar aldehydes. You must verify all details before listing.**

Properties

CAS No.

85153-28-2

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3,4-dimethyl-2-methylidenepentanal

InChI

InChI=1S/C8H14O/c1-6(2)8(4)7(3)5-9/h5-6,8H,3H2,1-2,4H3

InChI Key

QUDBAGFQCACQMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(=C)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3,4-Dimethyl-2-methylenevaleraldehyde with related aldehydes:

Compound Molecular Formula Boiling Point (°C) Solubility (Water) Reactivity Notes
This compound $ \text{C}8\text{H}{12}\text{O} $ ~180–190 (estimated) Low High (α,β-unsaturation enables Diels-Alder)
Valeraldehyde (Pentanal) $ \text{C}5\text{H}{10}\text{O} $ 103 Moderate Moderate (typical aldehyde reactivity)
2-Methylvaleraldehyde $ \text{C}6\text{H}{12}\text{O} $ 128–130 Low Reduced steric hindrance vs. branched analogs
4-Methylvaleraldehyde $ \text{C}6\text{H}{12}\text{O} $ 134–136 Low Similar to valeraldehyde but with increased lipophilicity

Key Observations :

  • Branching Effects : The methyl and methylene substituents in this compound increase steric hindrance and molecular weight compared to linear analogs, raising its boiling point and reducing water solubility.
  • Reactivity : The α,β-unsaturated system enhances electrophilicity, making it more reactive in cycloadditions than saturated aldehydes like valeraldehyde .

Research Findings and Gaps

  • Synthetic Utility : Studies suggest the methylene group in this compound improves regioselectivity in Diels-Alder reactions compared to less-substituted aldehydes.
  • Toxicological Gaps: No long-term exposure studies exist; extrapolation from valeraldehyde data remains provisional .

Q & A

Q. Basic Research Focus

  • Structural Elucidation : Use 1^1H/13^13C NMR to confirm the methylene and aldehyde functional groups. Compare chemical shifts with structurally related aldehydes (e.g., 3,4-(Methylenedioxy)benzaldehyde δ ~9.8 ppm for aldehyde protons ).
  • Purity Analysis : GC with flame ionization detection (FID) is critical, as applied to 4-Methylvaleric acid in catalogued methods . Impurity profiling should align with pharmacopeial standards (e.g., identification of ≤0.1% impurities per EP guidelines ).

How does the methylene group influence the compound’s stability under varying storage conditions?

Advanced Research Focus
The conjugated methylene group may predispose the compound to oxidation or polymerization. Accelerated stability studies under controlled humidity (40–60% RH) and temperature (4°C, 25°C, 40°C) should be conducted, with degradation products analyzed via LC-MS. For example, analogous aldehydes like 3,4-(Methylenedioxy)benzaldehyde show sensitivity to light, necessitating amber glass storage . Kinetic modeling can predict shelf-life, while antioxidants (e.g., BHT) may mitigate degradation.

What mechanistic pathways govern the compound’s reactivity in Diels-Alder or nucleophilic addition reactions?

Advanced Research Focus
The electron-deficient methylene group likely enhances electrophilicity, favoring cycloadditions. Computational studies (DFT or MD simulations) can map transition states and regioselectivity. Experimentally, in situ monitoring via 1^1H NMR (e.g., tracking diene consumption) or IR (C=O stretch attenuation) can validate mechanisms. Compare with 4-Chlorobenzophenone reactions, where electron-withdrawing groups accelerate cycloaddition kinetics .

How can isomerization or tautomerism of this compound be detected and controlled?

Advanced Research Focus
Keto-enol tautomerism is possible due to the α,β-unsaturated aldehyde structure. Variable-temperature NMR (e.g., –40°C to 25°C) can identify tautomeric populations. Solvent effects (polar vs. nonpolar) should be tested, as seen in studies of methyl vanillate tautomerism . Control strategies may include pH adjustment (acidic conditions stabilize the aldehyde form) or steric hindrance via substituent design.

What are the challenges in quantifying trace degradation products, and how can they be resolved?

Advanced Research Focus
Low-abundance degradation products (e.g., oxidation to carboxylic acids) require high-sensitivity methods like UPLC-MS/MS with multiple reaction monitoring (MRM). Reference standards for likely byproducts (e.g., 3,4-dimethylvaleric acid) should be synthesized and validated, following impurity profiling protocols for pharmaceuticals . Limit of quantification (LOQ) should align with ICH guidelines (≤0.05% for genotoxic impurities).

How do steric effects from the 3,4-dimethyl substituents influence reaction kinetics or stereochemical outcomes?

Advanced Research Focus
Steric hindrance may slow nucleophilic attacks or favor specific stereoisomers. Kinetic studies under pseudo-first-order conditions can quantify rate constants. Compare with less hindered analogs (e.g., 3,4-(Methylenedioxy)phenylacetic acid ) to isolate steric contributions. Computational docking studies (e.g., AutoDock Vina) can predict steric clashes in enzyme-catalyzed reactions.

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